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Compound of Interest

3-Amino-6-nitro-4-phenyl-1H-
Compound Name:
quinolin-2-one

Cat. No.: B105388

An In-depth Technical Guide to 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
IUPAC Name: 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one[1][2]

This technical guide provides a comprehensive overview of 3-amino-6-nitro-4-phenyl-1H-
quinolin-2-one, a quinolinone derivative primarily known as a process impurity in the synthesis
of the benzodiazepine drug, Nitrazepam[1][3]. The document details its chemical and physical
properties, a plausible synthetic route, its biological context related to the parent drug, and a
representative experimental protocol for biological characterization.

Physicochemical and Spectroscopic Data

The structural and identifying information for 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one is
summarized below. While basic identifiers are well-established, detailed experimental
spectroscopic data is not widely published. The spectroscopic data presented in Table 2 is
therefore predicted based on the known structure and typical values for the constituent
functional groups.

Data Presentation

Table 1: Physicochemical Properties
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Property Value Source
3-amino-6-nitro-4-phenyl-

IUPAC Name L PubChem[1][2]
1H-quinolin-2-one
Nitrazepam EP Impurity A, 3-

Synonyms Amino-6-nitro-4- Pharmaffiliates, PubChem[1][3]
phenylquinolin-2(1H)-one

CAS Number 36020-93-6 PubChem[1][2]

Molecular Formula C15H11Ns0s3 PubChem[1][3]

Molecular Weight 281.27 g/mol PubChem[1][3]
C1=CC=C(C=C1)C2=C(C(=0)

Canonical SMILES NC3=C2C=C(C=C3)-- PubChem[1]

INVALID-LINK--[O-])N

| InChl Key | VBAGZIBCMMYDQZ-UHFFFAOYSA-N | PubChem[1] |

Table 2: Predicted Spectroscopic Data

Technique

IH-NMR

Predicted Data

6 10.5-11.5 (s, 1H, -NH-CO), & 8.0-8.5 (m,
2H, Ar-H ortho to NO2), 6 7.2-7.6 (m, 6H,
Ar-H of phenyl ring and quinolinone),

4.0-5.0 (br s, 2H, -NH2)

BC-NMR

5 165-170 (C=0), & 140-150 (Ar-C-NOz, Ar-C-
N), 5 115-135 (Ar-C), & 100-110 (Ar-C-NH2)

FT-IR (cm™1)

~3450-3300 (N-H stretch, amine), ~3200 (N-H
stretch, lactam), ~1650 (C=0 stretch, lactam),
~1520 & ~1340 (N-O stretch, nitro group)

| Mass Spec (m/z)| 281 [M]*, 280 [M-H]*, 251 [M-NOJ*, 235 [M-NOz]*, 190[2] |
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Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-
2-onhe

A specific, validated synthesis for this compound as a target molecule is not readily available in
the literature, as it is typically an unintended impurity. However, a plausible and efficient route
can be designed based on the well-established Friedlander annulation, which condenses a 2-
aminoaryl aldehyde or ketone with a compound containing an active methylene group. A
domino nitro-reduction followed by Friedlander cyclization is a modern, effective approach.

Experimental Protocols
Protocol 2.1: Synthesis via Modified Friedlander Annulation

This protocol describes a hypothetical synthesis starting from 2-amino-5-nitrobenzophenone
and ethyl cyanoacetate.

¢ Objective: To synthesize 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one.

o Reaction Principle: Base-catalyzed condensation of 2-amino-5-nitrobenzophenone with ethyl
cyanoacetate, followed by intramolecular cyclization and tautomerization to form the stable
quinolinone ring.

o Materials:
o 2-amino-5-nitrobenzophenone (1.0 eq)
o Ethyl cyanoacetate (1.2 eq)
o Sodium ethoxide (2.0 eq)
o Anhydrous Ethanol
o Hydrochloric acid (1 M)
o Ethyl acetate

o Brine
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e Procedure:

o

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in
anhydrous ethanol under an inert atmosphere (Nz2).

To this solution, 2-amino-5-nitrobenzophenone and ethyl cyanoacetate are added
sequentially at room temperature.

The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours.
Reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the mixture is cooled to room temperature and the ethanol is removed
under reduced pressure.

The resulting residue is dissolved in water and neutralized carefully with 1 M HCI, leading
to the precipitation of the crude product.

The precipitate is filtered, washed with cold water, and dried under vacuum.

Purification is achieved by recrystallization from a suitable solvent such as ethanol or an
ethyl acetate/hexane mixture.

o Characterization: The final product's identity and purity should be confirmed using

techniques outlined in Table 2 (NMR, IR, MS) and melting point analysis.

Mandatory Visualization
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Synthesis Workflow for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

2-Amino-5-nitrobenzophenone Ethyl Cyanoacetate

NaOEt, EtOH
Reflux

Intermediate Adduct
(Knoevenagel Condensation)

Intramolecular
Cyclization

3-Cyano-6-nitro-4-phenyl-1H-quinolin-2-one

Hydrolysis (Implied)
or alternative starting material

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
(Final Product)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for the target compound via Friedlander Annulation.

Biological Context and Activity

3.1. Relevance as a Nitrazepam Impurity

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is listed as "Nitrazepam EP Impurity A" in
pharmacopeial references[3][4]. Nitrazepam is a benzodiazepine hypnotic and
anticonvulsant[5][6]. As with any active pharmaceutical ingredient (API), impurities must be
identified, quantified, and characterized to ensure the safety and efficacy of the final drug
product. The presence of this quinolinone impurity could potentially arise from side reactions or
degradation of the parent molecule during synthesis or storage. Its structural dissimilarity from
Nitrazepam makes its pharmacological and toxicological profiling crucial.
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3.2. Putative Signaling Pathway: GABA-A Receptor Modulation

The parent drug, Nitrazepam, exerts its therapeutic effects by acting as a positive allosteric
modulator of the GABA-A receptor[5]. This receptor is a ligand-gated ion channel that, upon
binding of the neurotransmitter y-aminobutyric acid (GABA), opens to allow chloride ions (CI7)
to enter the neuron. This influx of negative ions causes hyperpolarization of the cell membrane,
making it less likely to fire an action potential, thus producing an inhibitory effect on
neurotransmission.

Benzodiazepines like Nitrazepam bind to a specific site on the GABA-A receptor (the
benzodiazepine site), distinct from the GABA binding site. This binding event does not open the
channel directly but enhances the effect of GABA, increasing the frequency of channel
opening. The result is a potentiation of GABA's natural inhibitory effect. It is plausible that
impurities could interact with this or other CNS targets, making biological screening essential.

Mandatory Visualization
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Caption: Mechanism of action of benzodiazepines at the GABA-A receptor chloride channel.
Experimental Protocols
Protocol 3.1: Radioligand Binding Assay for Benzodiazepine Site Affinity

This protocol provides a standard method to determine if 3-amino-6-nitro-4-phenyl-1H-
quinolin-2-one binds to the same site as Nitrazepam on the GABA-A receptor.
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o Objective: To quantify the binding affinity (Ki) of the test compound for the benzodiazepine
binding site on the GABA-A receptor.

 Principle: This is a competitive binding assay. A constant concentration of a radiolabeled
ligand known to bind to the benzodiazepine site (e.g., [3H]-Flunitrazepam) is incubated with a
preparation of brain membranes (rich in GABA-A receptors) in the presence of varying
concentrations of the unlabeled test compound. The ability of the test compound to displace
the radioligand from the receptor is measured.

e Materials:
o Test Compound: 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one
o Radioligand: [3H]-Flunitrazepam
o Membrane Preparation: Rat or bovine cerebral cortex membranes
o Assay Buffer: e.g., 50 mM Tris-HCI, pH 7.4
o Positive Control: Unlabeled Diazepam or Nitrazepam
o Scintillation fluid and vials
o Glass fiber filters
o Cell harvester and liquid scintillation counter

e Procedure:

o

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

[e]

In a series of microcentrifuge tubes or a 96-well plate, add assay buffer, the membrane
preparation, and the serially diluted test compound or control.

[e]

Initiate the binding reaction by adding the [3H]-Flunitrazepam at a final concentration close
to its dissociation constant (Kd).

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b105388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g.,
4 °C) to reach equilibrium.

o Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

o Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound
radioligand.

o Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

o Quantify the radioactivity on each filter using a liquid scintillation counter.

o Data Analysis:

o The amount of radioactivity is plotted against the logarithm of the unlabeled ligand
concentration.

o The data is fitted to a sigmoidal dose-response curve to determine the 1Cso value (the
concentration of test compound that displaces 50% of the specific binding of the
radioligand).

o The ICso is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation:
Ki =1Cso/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.

Conclusion

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a compound of significant interest primarily
within the field of pharmaceutical sciences due to its status as a process-related impurity of
Nitrazepam. While its own biological activity is not well-documented, its structure warrants
investigation, particularly for off-target effects at the GABA-A receptor or other CNS targets.
The synthetic and analytical protocols outlined in this guide provide a framework for
researchers in drug development and quality control to synthesize, characterize, and evaluate
the biological potential of this and other related quinolinone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

